4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether
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Overview
Description
4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a methoxyphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether typically involves multiple steps. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with sodium azide forms an azido intermediate. This intermediate then undergoes cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Scientific Research Applications
4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can be compared with other triazole derivatives, such as:
3-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the chlorophenyl group, which may influence its overall properties.
4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks both the chlorophenyl and ethylsulfanyl groups, making it a simpler structure with potentially different applications
This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16ClN3OS |
---|---|
Molecular Weight |
345.8g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3OS/c1-3-23-17-20-19-16(12-4-6-13(18)7-5-12)21(17)14-8-10-15(22-2)11-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
RBGOCYGNCINHHD-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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